molecular formula C19H18N6O3 B2763802 1-(2-Methoxypyridin-4-yl)-4-(2-phenyltriazole-4-carbonyl)piperazin-2-one CAS No. 2415561-81-6

1-(2-Methoxypyridin-4-yl)-4-(2-phenyltriazole-4-carbonyl)piperazin-2-one

Cat. No. B2763802
CAS RN: 2415561-81-6
M. Wt: 378.392
InChI Key: CFEFKTSGFIICLC-UHFFFAOYSA-N
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Description

1-(2-Methoxypyridin-4-yl)-4-(2-phenyltriazole-4-carbonyl)piperazin-2-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is a piperazine derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.

Mechanism of Action

The mechanism of action of 1-(2-Methoxypyridin-4-yl)-4-(2-phenyltriazole-4-carbonyl)piperazin-2-one is not fully understood. However, studies have shown that the compound is able to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. The compound is also able to induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects
1-(2-Methoxypyridin-4-yl)-4-(2-phenyltriazole-4-carbonyl)piperazin-2-one has been shown to have a number of biochemical and physiological effects. Studies have shown that the compound is able to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. The compound is also able to induce apoptosis in cancer cells by activating certain signaling pathways. In addition, the compound has been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(2-Methoxypyridin-4-yl)-4-(2-phenyltriazole-4-carbonyl)piperazin-2-one in lab experiments is its potential therapeutic applications. The compound has been shown to have promising results in the treatment of cancer and neurological disorders. However, one of the main limitations of using the compound in lab experiments is its potential toxicity. Studies have shown that the compound can be toxic at high concentrations, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of 1-(2-Methoxypyridin-4-yl)-4-(2-phenyltriazole-4-carbonyl)piperazin-2-one. One direction is the development of more efficient and cost-effective synthesis methods for the compound. Another direction is the study of the compound's potential use in combination with other drugs for the treatment of cancer and neurological disorders. Additionally, further studies are needed to fully understand the compound's mechanism of action and potential toxicity.

Synthesis Methods

The synthesis of 1-(2-Methoxypyridin-4-yl)-4-(2-phenyltriazole-4-carbonyl)piperazin-2-one has been achieved using various methods. One of the most common methods involves the reaction of 2-methoxypyridine-4-carboxylic acid with thionyl chloride to form 2-chloro-4-methoxypyridine. This compound is then reacted with 1-(4-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid to form 2-(4-amino-phenyl)-4-methoxy-pyridine-3-carboxylic acid. The final step involves the reaction of this compound with piperazine to form 1-(2-Methoxypyridin-4-yl)-4-(2-phenyltriazole-4-carbonyl)piperazin-2-one.

Scientific Research Applications

1-(2-Methoxypyridin-4-yl)-4-(2-phenyltriazole-4-carbonyl)piperazin-2-one has been studied extensively for its potential therapeutic applications. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that the compound is able to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. The compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1-(2-methoxypyridin-4-yl)-4-(2-phenyltriazole-4-carbonyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O3/c1-28-17-11-15(7-8-20-17)24-10-9-23(13-18(24)26)19(27)16-12-21-25(22-16)14-5-3-2-4-6-14/h2-8,11-12H,9-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFEFKTSGFIICLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1)N2CCN(CC2=O)C(=O)C3=NN(N=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-methoxypyridin-4-yl)-4-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperazin-2-one

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